molecular formula C10H16N2O2 B1449211 3-Azepan-1-ylpyrrolidine-2,5-dione CAS No. 1706431-02-8

3-Azepan-1-ylpyrrolidine-2,5-dione

Cat. No. B1449211
M. Wt: 196.25 g/mol
InChI Key: VAUONVXKFFCCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azepan-1-ylpyrrolidine-2,5-dione is a chemical compound with the formula C10H16N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Azepan-1-ylpyrrolidine-2,5-dione consists of a pyrrolidine ring attached to an azepane ring . The molecular weight of this compound is 196.25 .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole derivatives are known to be biologically active and are used in a variety of medicinal applications. They are found in many natural products and marketed drugs .
    • They have diverse therapeutic responses and are used in the treatment of several diseases or disorders .
    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Anticonvulsant and Antinociceptive Activity

    • A study aimed to design and synthesize a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .
    • The most promising compound 3- (3-methylthiophen-2-yl)-1- (3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) .
    • In vitro studies of this compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
    • Additionally, the antinociceptive activity of the most active compounds was also evaluated in the hot plate test and writhing tests, and their hepatotoxic properties in HepG2 cells were also investigated .
  • Drug Discovery

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .
  • Organocatalytic Synthesis of Pyrroles

    • Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, and has become one of the most important hot topics of current research .
    • Construction of the pyrrole ring has gained much attention from the last few decades due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
    • With access to these 5-membered aza heterocycles, organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view, and a vast array of synthetic procedures has been developed .
  • Inhibition of Human Physiologically Relevant Carbonic

    • Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic .
  • Triazolinediones in Click Chemistry

    • Triazolinediones, which can be derived from pyrrolidine-2,5-dione, have been used in click-chemistry applications .
    • Examples include simple and ultrafast macromolecular functionalization, polymer-polymer linking, and polymer crosslinking under ambient conditions without the need for a catalyst .
    • When triazolinediones are combined with indole reaction partners, the reverse reaction can also be induced at elevated temperatures, and the triazolinedione reacted with a different reaction partner, reversibly or irreversibly dependent on its exact nature .
    • This has been used to introduce thermoreversible links into polyurethane and polymethacrylate materials, which allows dynamic polymer-network healing, reshaping and recycling .

Future Directions

While specific future directions for 3-Azepan-1-ylpyrrolidine-2,5-dione are not mentioned in the available resources, the compound’s potential in groundbreaking research is noted. Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development .

properties

IUPAC Name

3-(azepan-1-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-7-8(10(14)11-9)12-5-3-1-2-4-6-12/h8H,1-7H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUONVXKFFCCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azepan-1-ylpyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.